

Application Notes and Protocols for Chlorofluorocarbon (CFC) Analysis in Water

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,1,2,2-Tetrachloro-1,2-difluoroethane*

Cat. No.: *B1219685*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the collection, storage, and analysis of water samples for the determination of chlorofluorocarbons (CFCs), specifically CFC-11, CFC-12, and CFC-113. Accurate measurement of these compounds is critical for applications such as groundwater dating, oceanography, and environmental monitoring.

Introduction

Chlorofluorocarbons are stable, anthropogenic compounds that have been widely used as refrigerants, propellants, and solvents. Their historical atmospheric concentrations are well-documented, making them excellent tracers for determining the age of young groundwater (less than 50 years) and for studying ocean circulation and ventilation processes. The analytical method of choice for quantifying CFCs in water is purge-and-trap gas chromatography with an electron capture detector (GC-ECD), a technique known for its high sensitivity.^[1]

Contamination of samples with modern air, which has significantly higher CFC concentrations than older water, is a primary challenge. Therefore, strict adherence to proper sampling and storage protocols is paramount to obtaining accurate and reliable data.

Sample Collection

The primary objective during sample collection is to prevent the water sample from coming into contact with ambient air. The following protocol is a widely accepted method for collecting water samples for CFC analysis.[2][3][4][5]

Materials

- Sample Bottles: 125 mL (4 oz) clear Boston round glass bottles.[2][3]
- Caps: White plastic caps with aluminum foil liners (size 22-400). It is crucial to use only aluminum foil-lined caps, as other liners can contaminate the sample.[2][3] Discard any caps with scratched or dented foil liners.[2][3]
- Tubing: Refrigeration-grade copper tubing is required to transport the water from the source to the sample bottle.[2][3] Soft PVC tubing, such as Tygon, should be avoided as it can leach contaminants.[4]
- Beaker: A 2 to 4-liter plastic or glass beaker.[2][3]
- Electrical Tape: For securing the caps after sampling.[3][4]
- Permanent Marker: For labeling the bottles.[5]

Experimental Protocol: Sample Collection

- Well Purging: If sampling from a well, purge it until parameters such as pH, conductivity, and temperature stabilize to ensure a representative sample is collected.[5]
- Setup: Place the sample bottle inside the beaker. Insert the end of the copper tubing from the water source (e.g., a pump) to the bottom of the sample bottle.[2][3]
- Flushing: Start the water flow. Fill the sample bottle until it overflows, and continue to let the water flow until at least two liters of water have overflowed the bottle and the beaker.[2] This process removes any air bubbles and ensures the bottle is thoroughly rinsed with the sample water.
- Capping: Select a cap and tap it underwater to dislodge any trapped air bubbles.[2][4] While the bottle is still submerged and overflowing, remove the copper tubing and immediately cap the bottle tightly.[2][4]

- Inspection: Remove the capped bottle from the beaker and dry it. Re-tighten the cap.[2] Invert the bottle and tap it to check for any air bubbles. If bubbles are present, the sampling procedure must be repeated with a new bottle and cap.[2][3][4]
- Sealing and Labeling: Securely wrap the cap with three rounds of electrical tape in a clockwise direction.[3][4] Label the bottle with the sample ID, date, and time of collection using a permanent marker.[3][5]
- Replicates: Collect four to five replicate bottles per sampling site to ensure sufficient sample volume for analysis and quality control.[2][3]

Sample Storage

Proper storage is crucial to maintain the integrity of the CFC concentrations in the water samples until analysis.

Experimental Protocol: Sample Storage

- Storage Orientation: Store the collected sample bottles upside down.[3]
- Temperature: Store samples at room temperature. Do not chill or freeze the samples for transportation or storage.[5][6]
- Holding Time: Water samples collected in glass bottles with aluminum foil-lined caps should be analyzed within four to six months of collection.[2][3] For longer-term archival (greater than 6 months), collection in fused borosilicate glass ampoules is recommended.[2][3]

Sample Analysis: Purge-and-Trap Gas Chromatography

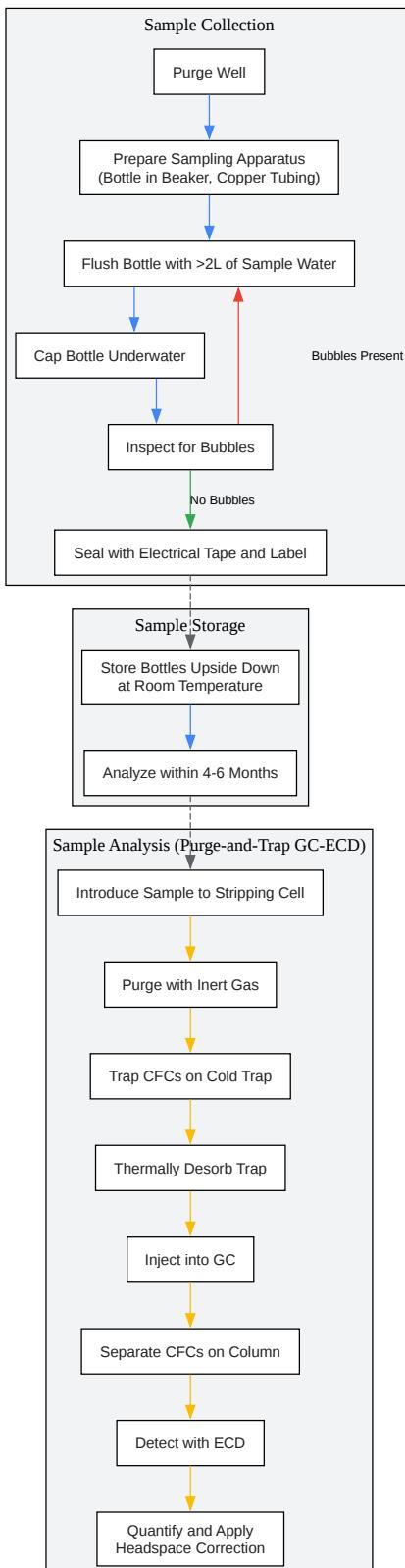
The analytical procedure involves purging the dissolved CFCs from the water sample with a high-purity inert gas, trapping them on a cold trap, and then thermally desorbing them onto a gas chromatograph for separation and detection.[1][7][8]

Summary of Analytical Parameters

Parameter	Value/Type	Reference
Analytical Method	Purge-and-Trap Gas Chromatography with Electron Capture Detector (GC-ECD)	[1]
Purge Gas	High-purity inert gas (e.g., Nitrogen or Helium)	[7]
Purge Time	4 - 8 minutes	[1][9]
Purge Flow Rate	20 mL/min	[9]
Trap Material	Porapak-T and Porasil-C	[1]
Trap Temperature (Trapping)	-30 °C to -70 °C	[1][9]
Desorption Temperature	90 °C to 130 °C	[1][9]
Desorption Time	30 seconds - 1.5 minutes	[9]
Analytical Column	Porasil-C	[1]
Detector	Electron Capture Detector (ECD)	[1]

Experimental Protocol: Sample Analysis

- System Blank: Before analyzing samples, run a blank using old groundwater known to be free of CFCs to ensure the analytical system is not contaminated.[1]
- Sample Introduction: Introduce a known volume of the water sample (e.g., 25 mL) into the stripping cell of the purge-and-trap system.[1][9]
- Purging: Purge the sample with an inert gas for a specified time (e.g., 4 minutes) to transfer the CFCs from the aqueous phase to the gas phase.[1]
- Trapping: The gas stream containing the CFCs is passed through a cold trap (e.g., -30°C) where the CFCs are quantitatively collected on an adsorbent material.[1]


- Desorption and Injection: After purging is complete, the trap is rapidly heated (e.g., to 95°C), and the trapped CFCs are desorbed and swept by the carrier gas into the gas chromatograph.[1]
- Chromatographic Separation: The CFCs are separated on a chromatographic column. A pre-column can be used to back-flush less volatile compounds and reduce analysis time.[1]
- Detection: The separated CFCs are detected by an electron capture detector (ECD), which is highly sensitive to halogenated compounds.[1]
- Quantification: The concentration of each CFC is determined by comparing its peak area to that of a known standard.
- Headspace Correction: A correction is applied to account for the amount of CFCs partitioned into the small headspace bubble that may form in the sample bottle. The volume of this headspace is measured for each sample.[1]

Quality Control

Maintaining a strict quality control regimen is essential for producing high-quality data. This includes the analysis of blanks, standards, and replicate samples.

QC Sample Type	Purpose	Frequency
Field Blanks	To assess contamination during sample collection and transport.	As needed, typically one per sampling batch.
Laboratory Blanks	To monitor for contamination within the analytical system.[1]	Daily or as needed.
Standards	For calibration and quantification of CFC concentrations.	At the beginning and end of each analytical run, and after every few samples.
Replicate Samples	To assess the precision of the sampling and analytical methods.	Collect 4-5 bottles per site.[2] [3]

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for CFC analysis in water samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. USGS Groundwater Dating Lab [water.usgs.gov]
- 2. noblegaslab.utah.edu [noblegaslab.utah.edu]
- 3. USGS Groundwater Dating Lab [water.usgs.gov]
- 4. CFC and SF6 | The Tritium Laboratory | University of Miami [tritium.rsmas.miami.edu]
- 5. gns.cri.nz [gns.cri.nz]
- 6. eurofinsus.com [eurofinsus.com]
- 7. tracegasbiology.essex.ac.uk [tracegasbiology.essex.ac.uk]
- 8. cdsanalytical.com [cdsanalytical.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Chlorofluorocarbon (CFC) Analysis in Water]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1219685#sample-collection-and-storage-procedures-for-cfc-analysis-in-water>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com